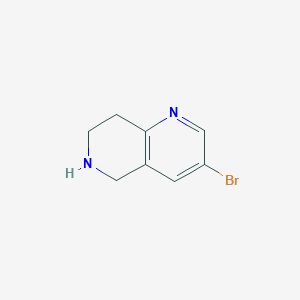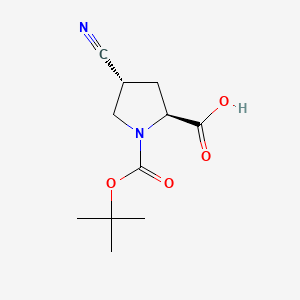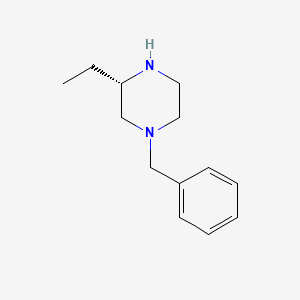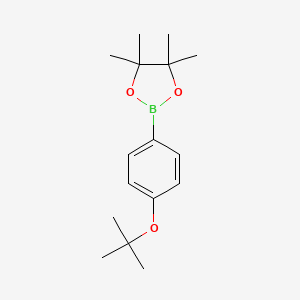
2-Amino-5-phenyl-1,3-thiazole-4-carboxylic acid
Vue d'ensemble
Description
2-Amino-5-phenyl-1,3-thiazole-4-carboxylic acid (also known as APTAC) is an organic compound with a wide range of applications in scientific research. It is an important reagent in organic synthesis and is widely used in the synthesis of various organic compounds. The compound has been studied extensively and has been found to have a number of biochemical and physiological effects. In
Applications De Recherche Scientifique
Synthesis and Biological Activities
A series of novel 2-amino-1,3-thiazole-4-carboxylic acid derivatives have been synthesized, exhibiting promising biological activities, including fungicidal and antivirus activities. Preliminary bioassays demonstrated good fungicidal activity at 50 µg/mL against six tested fungi, with compounds 4b and 4i showing over 50% activity. Moreover, most compounds displayed effective antiviral activity against Tobacco Mosaic Virus (TMV) in various models at 100 µg/mL, highlighting their potential for fungi and virus control strategies (Li Fengyun et al., 2015).
Chemical Synthesis Routes
An efficient method for synthesizing 2-phenyl/(2-thienyl)-5-(het)aryl/(methylthio)-4-functionalized thiazoles via a one-step chemoselective thionation-cyclization of functionalized enamides has been reported. This method utilizes Lawesson's reagent and leads to the introduction of various functional groups, such as ester, N-substituted carboxamide, or peptide functionalities in the 4-position of thiazoles, demonstrating the chemical versatility of thiazole derivatives (S. V. Kumar et al., 2013).
Heterocyclic γ-Amino Acids Synthesis
4-Amino(methyl)-1,3-thiazole-5-carboxylic acids (ATCs) have been synthesized as a new class of constrained heterocyclic γ-amino acids. These compounds are valuable for mimicking the secondary structures of proteins, such as helices, β-sheets, turns, and β-hairpins. The synthesis relies on cross-Claisen condensations between N-Fmoc-amino acids and sterically hindered 1,1-dimethylallyl acetate, offering a flexible method for introducing a wide variety of lateral chains on the γ-carbon atom or the thiazole core (L. Mathieu et al., 2015).
Antibacterial Studies
New derivatives of 2-amino-5-aryl-1,3-thiazole-4-carboxylic acid have been synthesized and evaluated for their antibacterial properties. The compounds demonstrated moderate antibacterial activity in vitro against a variety of Gram-positive and Gram-negative bacteria. This study supports the potential of 2-amino-1,3-thiazole-4-carboxylic acid derivatives as frameworks for developing new antibacterial agents (Zina K. Al Dulaimy et al., 2017).
Mécanisme D'action
Target of Action
Thiazole derivatives have been found to interact with various biological targets, such as topoisomerase ii , and enzymes involved in the synthesis of cell walls .
Mode of Action
Some thiazole derivatives have been reported to bind to dna and interact with topoisomerase ii, resulting in dna double-strand breaks, a g2 stop, and ultimately, cell death .
Biochemical Pathways
Thiazole derivatives have been associated with the disruption of dna replication and transcription, leading to cell death .
Result of Action
Thiazole derivatives have been associated with inducing cell death .
Action Environment
Factors such as ph, temperature, and the presence of other molecules can potentially affect the action of similar compounds .
Safety and Hazards
Orientations Futures
The 2-aminothiazole scaffold, which includes 2-amino-5-phenyl-1,3-thiazole-4-carboxylic acid, has emerged as a promising scaffold in medicinal chemistry and drug discovery research . Future research will likely continue to explore the potential of this compound and its derivatives in the treatment of cancer and other diseases .
Analyse Biochimique
Biochemical Properties
2-Amino-5-phenyl-1,3-thiazole-4-carboxylic acid plays a crucial role in several biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to exhibit antimicrobial, antioxidant, and anti-inflammatory properties . It interacts with enzymes involved in oxidative stress pathways, thereby modulating the levels of reactive oxygen species (ROS) and protecting cells from oxidative damage. Additionally, it can bind to bacterial enzymes, disrupting their function and leading to antimicrobial effects .
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been found to induce apoptosis in cancer cells by activating specific signaling pathways . It also affects the expression of genes involved in inflammation and immune response, thereby exerting anti-inflammatory effects . Furthermore, it can alter cellular metabolism by interacting with metabolic enzymes, leading to changes in metabolite levels and metabolic flux .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, leading to their inhibition or activation. For instance, this compound has been shown to inhibit the activity of certain bacterial enzymes, thereby exerting antimicrobial effects . Additionally, it can modulate gene expression by interacting with transcription factors and other regulatory proteins . These interactions result in changes in the expression of genes involved in cell survival, apoptosis, and inflammation.
Temporal Effects in Laboratory Settings
The stability and effects of this compound over time have been studied in various laboratory settings. This compound is relatively stable under normal storage conditions, but its activity can degrade over time when exposed to extreme temperatures or light . Long-term studies have shown that it can have sustained effects on cellular function, particularly in terms of its antimicrobial and anti-inflammatory properties . The exact temporal dynamics of its effects can vary depending on the specific experimental conditions and the type of cells or organisms being studied.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it has been shown to exhibit beneficial effects, such as reducing inflammation and oxidative stress . At higher doses, it can have toxic or adverse effects, including cytotoxicity and organ damage . Threshold effects have been observed, where the compound’s activity significantly changes at specific dosage levels. These findings highlight the importance of careful dosage optimization in therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic processes, influencing the levels of metabolites and metabolic flux . For example, this compound can modulate the activity of enzymes involved in oxidative stress pathways, leading to changes in the levels of ROS and other metabolites . Additionally, it can affect the synthesis and degradation of key biomolecules, further influencing cellular metabolism.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes, allowing it to reach its target sites within the cell . Once inside the cell, it can bind to various proteins and other biomolecules, influencing its localization and accumulation . These interactions are crucial for its biological activity and therapeutic potential.
Subcellular Localization
The subcellular localization of this compound is an important determinant of its activity and function. This compound can be targeted to specific cellular compartments or organelles through post-translational modifications and targeting signals . For instance, it can localize to the mitochondria, where it exerts its effects on oxidative stress pathways and cellular metabolism . Additionally, its localization to the nucleus can influence gene expression and cell signaling pathways .
Propriétés
IUPAC Name |
2-amino-5-phenyl-1,3-thiazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O2S/c11-10-12-7(9(13)14)8(15-10)6-4-2-1-3-5-6/h1-5H,(H2,11,12)(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTYHQGNZJJXPBE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(N=C(S2)N)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50592788 | |
| Record name | 2-Amino-5-phenyl-1,3-thiazole-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50592788 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
802276-49-9 | |
| Record name | 2-Amino-5-phenyl-1,3-thiazole-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50592788 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-amino-5-phenyl-1,3-thiazole-4-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![Benzo[f]isoquinolin-4(3H)-one](/img/structure/B1287924.png)




